

Spectroscopic Profile of 3-Hydroxy-5-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Hydroxy-5-methylbenzoic acid*

Cat. No.: *B031078*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Hydroxy-5-methylbenzoic acid** (CAS No: 585-81-9), a valuable molecule in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-Hydroxy-5-methylbenzoic acid** are summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20	s	1H	Ar-H
7.07	s	1H	Ar-H
6.82	s	1H	Ar-H
2.19	s	3H	-CH ₃

Solvent: D₂O[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
170.26	C=O (Carboxylic Acid)
155.34	C-OH (Phenolic)
140.55	Ar-C
130.65	Ar-C
122.25	Ar-CH
121.03	Ar-CH
113.00	Ar-CH
20.20	-CH ₃

Solvent: D₂O[1]

Infrared (IR) Spectroscopy

Experimental IR data for **3-Hydroxy-5-methylbenzoic acid** was not available in the searched resources. However, based on its functional groups, the following characteristic absorption bands are expected:

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~3200 (broad)	O-H stretch	Phenol
~1700	C=O stretch	Carboxylic Acid
1600-1450	C=C stretch	Aromatic Ring
~1300	C-O stretch	Carboxylic Acid/Phenol

Mass Spectrometry (MS)

Experimentally determined mass spectra for **3-Hydroxy-5-methylbenzoic acid** were not found in the searched resources. The following table presents predicted mass-to-charge ratios (m/z) for various adducts, which can be valuable for mass spectrometry analysis.

Adduct	Predicted m/z
[M+H] ⁺	153.05463
[M+Na] ⁺	175.03657
[M-H] ⁻	151.04007
[M+NH ₄] ⁺	170.08117
[M+K] ⁺	191.01051
[M+H-H ₂ O] ⁺	135.04461

Data Source: PubChem CID 231756 (Predicted)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and validation. The following are generalized yet detailed protocols for the spectroscopic analysis of solid aromatic acids like **3-Hydroxy-5-methylbenzoic acid**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Accurately weigh approximately 5-20 mg of **3-Hydroxy-5-methylbenzoic acid**. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio. A common solvent is DMSO-d₆ due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
- Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a higher field strength (e.g., 75 MHz or 125 MHz) is preferable to achieve better resolution.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase correction and baseline correction are then performed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **3-Hydroxy-5-methylbenzoic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the prepared sample in the instrument's sample holder.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

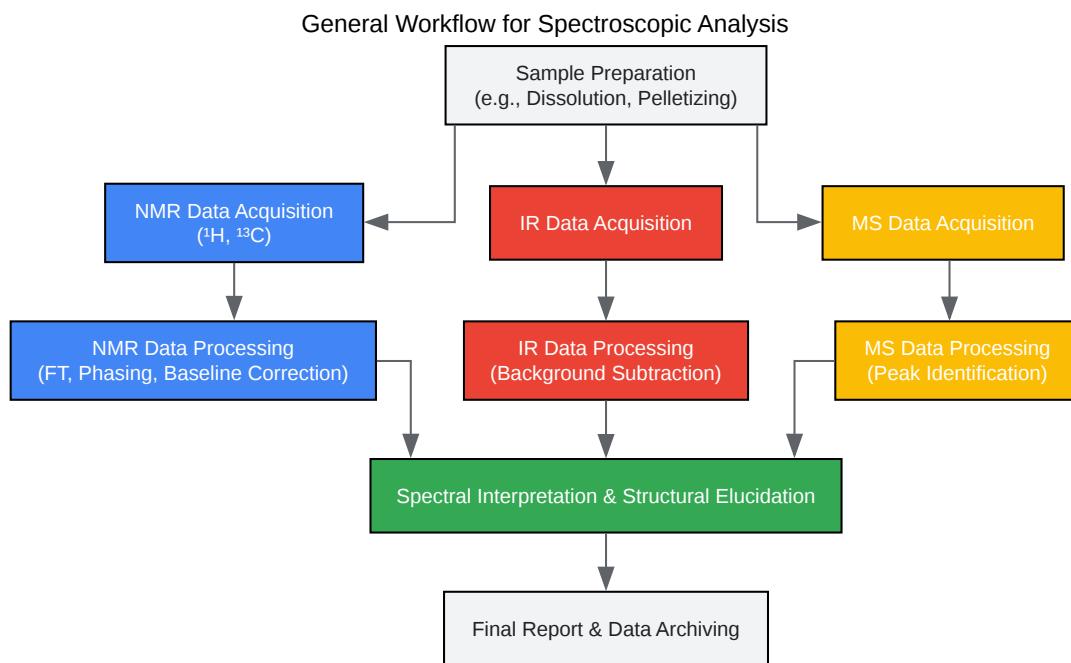
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the solid **3-Hydroxy-5-methylbenzoic acid** into the mass spectrometer. For volatile solids, a direct insertion probe can be used, where the sample is heated to promote vaporization into the ion source.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a radical cation known as the molecular ion ($\text{M}^{+\bullet}$).
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value.
- Data Representation: The resulting data is plotted as a mass spectrum, which shows the relative intensity of different ions as a function of their m/z ratio. The peak with the highest

m/z value often corresponds to the molecular ion, and its mass can be used to determine the molecular weight of the compound. Other peaks in the spectrum represent fragment ions formed from the breakdown of the molecular ion.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the typical stages involved in spectroscopic analysis.

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References

- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID | 585-81-9 [chemicalbook.com]
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